molecular formula C8H13NO2S B14395773 N-Butanoyl-3-sulfanylbut-2-enamide CAS No. 88136-92-9

N-Butanoyl-3-sulfanylbut-2-enamide

Cat. No.: B14395773
CAS No.: 88136-92-9
M. Wt: 187.26 g/mol
InChI Key: VJRWOYPXANJFPG-UHFFFAOYSA-N
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Description

N-Butanoyl-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a butanoyl group, a sulfanyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butanoyl-3-sulfanylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of a butanoyl chloride with a 3-sulfanylbut-2-enamide under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Butanoyl-3-sulfanylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The enamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Butanoyl-3-sulfanylbut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butanoyl-3-sulfanylbut-2-enamide involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The enamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • N-Butanoyl-3-sulfanylbut-2-enamide
  • N-Butanoyl-3-sulfanylbut-2-enamine
  • N-Butanoyl-3-sulfanylbut-2-enol

Comparison: this compound is unique due to its combination of a butanoyl group, a sulfanyl group, and an enamide moiety. This structure provides a balance of stability and reactivity, making it a versatile compound in organic synthesis.

Properties

CAS No.

88136-92-9

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

N-butanoyl-3-sulfanylbut-2-enamide

InChI

InChI=1S/C8H13NO2S/c1-3-4-7(10)9-8(11)5-6(2)12/h5,12H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

VJRWOYPXANJFPG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)C=C(C)S

Origin of Product

United States

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